Gougerotin -

Gougerotin

Catalog Number: EVT-13522097
CAS Number:
Molecular Formula: C16H25N7O8
Molecular Weight: 443.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gougerotin is a peptidyl nucleoside antibiotic which functions as a specific inhibitor of protein synthesis by binding ribosomal peptidyl transferase. It has a role as an EC 2.3.2.* (aminoacyltransferase) inhibitor, a bacterial metabolite, a protein synthesis inhibitor, a nucleoside antibiotic, an antimicrobial agent and a fungicide. It is a triol, a pyrimidine nucleoside and an oligopeptide. It is functionally related to a cytosine and a serine.
Asteromycin is a natural product found in Streptomyces citricolor, Streptomyces graminearus, and other organisms with data available.
Overview

Gougerotin is a water-soluble pyrimidine-based antibiotic produced by the bacteria Streptomyces graminearus and Streptomyces gougerotii. It is recognized for its antibacterial and antiviral activities, particularly against Gram-positive and Gram-negative bacteria. Gougerotin was first isolated in the 1960s and named after dermatologist Henri-Eugène Gougerot. The compound exhibits significant biological properties, including parasiticidal and acaricidal effects, making it valuable in agricultural applications as well as in medical contexts for treating infections .

Source and Classification

Gougerotin is classified as a natural product antibiotic. Its primary sources are specific strains of Streptomyces, known for their ability to produce various bioactive compounds. The classification of gougerotin includes:

  • Chemical Class: Pyrimidine derivatives
  • Biological Activity: Antibiotic, acaricide, nematicide
  • CAS Number: 2096-42-6
  • Molecular Formula: C₁₆H₂₅N₇O₈
  • Molar Mass: 443.417 g/mol .
Synthesis Analysis

Methods

Gougerotin can be synthesized through both fermentation and chemical synthesis. The fermentation process typically involves cultivating Streptomyces species under controlled conditions to maximize yield, while chemical synthesis allows for the production of analogues with modified structures.

Technical Details

  1. Fermentation:
    • Cultivation of Streptomyces gougerotii or Streptomyces graminearus.
    • Isolation from culture broth using various extraction methods.
    • Concentration of gougerotin typically ranges from 2 g/L to 15 g/L in fermentation broths .
  2. Chemical Synthesis:
    • Solid-phase synthesis has been developed, allowing for diversification at specific positions on the molecule.
    • Techniques enable modification at C-4 of the heterocycle and C-6' of the sugar ring .
Molecular Structure Analysis

Structure

Gougerotin's structure features a complex arrangement typical of pyrimidine antibiotics. The molecular structure can be represented as follows:

  • Chemical Structure:
    C16H25N7O8\text{C}_{16}\text{H}_{25}\text{N}_{7}\text{O}_{8}

Data

  • InChI Key: AMNAZJFEONUVTD-QJHHURCWSA-N
  • SMILES Representation: CNCC(NC(CO)C(NC(C(C1O)O)C(C(N)=O)OC1N(C=CC(N)=N1)C1=O)=O)=O .
Chemical Reactions Analysis

Reactions

Gougerotin undergoes several types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

These reactions are crucial for enhancing biological activity or stability.

Technical Details

  1. Common Reagents:
    • Oxidizing agents (e.g., hydrogen peroxide)
    • Reducing agents (e.g., sodium borohydride)
  2. Reaction Conditions:
    • Controlled temperatures and pH levels are maintained to optimize reaction rates.
  3. Major Products:
    • Oxidation can yield hydroxylated derivatives.
    • Reduction may produce deoxygenated forms .
Mechanism of Action

Gougerotin primarily exerts its effects by inhibiting protein synthesis within bacterial cells. It enhances the binding of phenylalanyl-tRNA to ribosomes, which is essential for forming polyphenylalanine peptides. This mechanism disrupts normal cellular function and leads to bacterial cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Gougerotin is highly soluble in water.
  • Appearance: Typically appears as a white to off-white powder.

Chemical Properties

  • Stability: Stable under proper storage conditions but sensitive to extreme pH levels.
  • Melting Point: Not well-documented but expected to be consistent with similar compounds in its class.

Relevant data on its interactions with other chemicals indicate that gougerotin can participate in various chemical transformations, enhancing its utility in both medicinal chemistry and agricultural applications .

Applications

Gougerotin has diverse applications, particularly in:

  1. Agriculture:
    • Used as an insecticide due to its acaricidal properties against pests like mites and nematodes.
  2. Medicine:
    • Explored as a potential treatment for bacterial infections due to its broad-spectrum antibacterial activity.
  3. Research:
    • Studied for its role in understanding antibiotic mechanisms and developing new therapeutic agents against resistant strains of bacteria .
Biosynthesis and Genetic Regulation of Gougerotin

Cloning and Characterization of the Gougerotin Biosynthetic Gene Cluster

The complete biosynthetic gene cluster (BGC) responsible for gougerotin production was first cloned from Streptomyces graminearus, spanning a 28.7 kb DNA fragment. This cluster comprises 25 open reading frames (ORFs), with functional studies confirming that 15 ORFs are essential for gougerotin biosynthesis. Gene inactivation experiments identified critical intermediates in the pathway, enabling researchers to propose a comprehensive biosynthetic model. The BGC includes genes encoding enzymes for nucleoside assembly, peptide bond formation, and tailoring reactions, alongside regulatory (gouR) and transporter (gouM) genes [1] [2]. Comparative genomics revealed significant synteny between S. graminearus and Streptomyces ahygroscopicus subsp. wuzhouensis (MIBiG BGC0001610), though variations exist in gene designations (e.g., ggt vs. gou prefixes) [3].

Table 1: Core Components of the Gougerotin Biosynthetic Gene Cluster

GeneProduct/FunctionRole in BiosynthesisEssentiality
gouA/ggtAMethyltransferaseCarbamoylation stepRequired
gouK/ggtKGlycosyltransferaseCytosine disaccharide attachmentRequired
gouL/ggtLConserved hypothetical proteinPeptidyl moiety synthesisRequired
gouM/ggtMMFS transporterGougerotin exportConditionally essential
gouR/ggtRTetR-family regulatorTranscriptional controlRequired
gouC/ggtC3-hydroxyisobutyrate dehydrogenaseValine-derived precursor synthesisRequired
gouD/ggtDHypothetical proteinPeptide bond formationRequired

Functional Annotation of Key Enzymes in the Gougerotin Pathway

Gougerotin biosynthesis involves a multi-step enzymatic cascade:

  • Nucleoside Activation: gouK (glycosyltransferase) catalyzes the attachment of a cytosine-disaccharide unit to a serine-derived backbone. This step is evolutionarily conserved in peptidyl nucleoside antibiotics like blasticidin S [3] [6].
  • Peptide Bond Formation: gouC and gouD are crucial for synthesizing the tetrapeptide chain (e.g., Sar-Dab-Dab-Gly). Disruption of either gene abolishes gougerotin production and accumulates intermediates lacking anticancer activity. gouC encodes a dehydrogenase that processes valine-derived precursors, while gouD mediates nonribosomal peptide assembly [5].
  • Tailoring Reactions: gouA (methyltransferase) facilitates carbamoylation of the disaccharide unit, confirmed through intermediate analysis in ΔgouA mutants. gouF and gouG (aminotransferases) modify amino acid substrates prior to peptide assembly [1] [3].

Role of gouR as a TetR Family Transcriptional Regulator in Biosynthesis and Export

gouR encodes a TetR-family transcriptional regulator with dual functionality:

  • Repressor Activity: GouR binds the promoter regions of the gouL-gouB operon (11 structural genes), repressing their transcription. Electrophoretic mobility shift assays (EMSAs) and DNase I footprinting confirmed specific binding to a 25-bp palindromic sequence within this promoter [2].
  • Activator Activity: GouR enhances transcription of gouM, encoding a major facilitator superfamily (MFS) transporter responsible for gougerotin export. This coordinated regulation prevents intracellular accumulation of toxic intermediates [2].In ΔgouR mutants, gougerotin production drops by >90%, while complementation restores wild-type yields. This regulatory mechanism ensures metabolic efficiency by coupling biosynthesis with export [2] [5].

Heterologous Expression of Gougerotin in Streptomyces coelicolor

Heterologous production of gougerotin was achieved in Streptomyces coelicolor M1146, a strain engineered for secondary metabolite expression (Δact Δred Δcpk Δcda). The entire BGC was delivered via fosmid D6-4H (28.7 kb insert), enabling de novo gougerotin synthesis. Key advances include:

  • Genetic Optimization: S. coelicolor M1146 lacks competing antibiotic pathways, enhancing precursor availability. This strain’s well-characterized genetics facilitated rapid mutant generation [1] [6].
  • Pathway Validation: Disruption mutants (gouC, gouD) in the heterologous host accumulated biosynthetic intermediates, confirming gene functions proposed in S. graminearus [5].
  • Yield Challenges: Titers remained lower (8–12 mg/L) than in native producers (15–20 mg/L), likely due to suboptimal promoter compatibility or precursor flux. Similar limitations were noted in heterologous systems for amicetin (37.3 kb BGC) and daptomycin (128 kb BGC) [6].

Table 2: Heterologous Expression of Nucleoside Antibiotics in Streptomyces Hosts

AntibioticNative HostBGC Size (kb)Heterologous HostTiter (Heterologous vs. Native)
GougerotinS. graminearus28.7S. coelicolor M11468–12 mg/L (vs. 15–20 mg/L)
Blasticidin SS. griseochromogenes20S. lividansComparable (quantitative data not reported)
AmicetinS. vinaceusdrappus37.3S. lividansNot detected
AristeromycinS. citricolor37.5S. albusNot detected

Evolutionary Conservation of Nucleoside Antibiotic Biosynthetic Machinery

Gougerotin’s BGC shares significant homology with pathways for structurally related nucleoside antibiotics:

  • Enzymatic Parallels: The glycosyltransferase (GouK) and methyltransferase (GouA) display 60–70% sequence identity to BlsK (blasticidin S) and PacB (amicetin) enzymes, indicating a common evolutionary origin for cytosine-disaccharide assembly [3] [6].
  • Gene Cluster Synteny: Comparative analysis of MIBiG BGC0001610 (gougerotin) with blasticidin S and amicetin clusters reveals conserved gene neighborhoods. For example, gouK–gouL–gouM arrangements mirror blsK–blsL–blsM in blasticidin producers [3] [8].
  • Regulatory Conservation: TetR-family regulators (e.g., GouR, BlsR) are ubiquitous in nucleoside antibiotic BGCs. These regulators typically control efflux pumps (gouM, blsM) to confer self-resistance, underscoring a conserved resistance mechanism [2] [6].

Table 3: Conservation of Functional Domains in Nucleoside Antibiotic Biosynthetic Enzymes

Enzyme TypeGougerotinBlasticidin SAmicetinConserved Domain
GlycosyltransferaseGouK (ggtK)BlsKPacBGT-B fold; Nucleotide-diphosphosugar binding
MethyltransferaseGouA (ggtA)BlsOPacJSAM-binding motif
MFS TransporterGouM (ggtM)BlsMPacM12 transmembrane helices
TetR RegulatorGouR (ggtR)BlsRPacRHelix-turn-helix DNA-binding motif

These insights highlight the modular evolution of nucleoside antibiotic biosynthesis, where enzymatic "toolkits" are combinatorially reassembled to generate structural diversity. This conservation enables bioinformatic prediction of BGCs for novel antibiotics and facilitates combinatorial biosynthesis efforts [1] [6].

Properties

Product Name

Gougerotin

IUPAC Name

6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide

Molecular Formula

C16H25N7O8

Molecular Weight

443.41 g/mol

InChI

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)

InChI Key

AMNAZJFEONUVTD-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O

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